Pharmacological Potential of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Derivatives
Pharmacological Potential of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Derivatives
The following technical guide provides an in-depth analysis of the pharmacological potential, medicinal chemistry, and synthetic utility of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea derivatives.
A Technical Monograph for Drug Discovery & Development
Executive Summary
The (2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the design of TRPV1 antagonists (analgesia), kinase inhibitors (oncology), and antimicrobial agents . The core structure combines a lipophilic, electron-rich 1,4-benzodioxan tail with a polar urea linker, facilitating dual-binding modes: hydrophobic interactions within enzyme pockets and hydrogen-bonding networks essential for target affinity.
This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and therapeutic mechanisms of this class, providing a roadmap for researchers optimizing this scaffold for clinical candidates.
Structural & Electronic Properties
The 1,4-benzodioxan (also known as 1,4-benzodioxin) ring system functions as a bioisostere for indole and naphthalene but offers distinct physicochemical advantages:
-
Electronic Character: The oxygen atoms at positions 1 and 4 donate electron density into the benzene ring via resonance, making the C6-position highly nucleophilic and favorable for metabolic stability compared to catechol precursors.
-
Conformational Constraint: The ethylenedioxy bridge locks the oxygen lone pairs, reducing entropic penalties upon binding to protein targets.
-
Urea Linker: Acts as a classic "hydrogen bond donor-acceptor" motif (
), crucial for binding to the hinge region of kinases or the S5-S6 pore loop of TRP channels.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value (Predicted) | Relevance |
| Molecular Weight | ~194.2 Da (Core) | Fragment-based drug design (FBDD) compliant. |
| cLogP | 1.2 – 1.8 | Optimal range for oral bioavailability (Lipinski's Rule). |
| TPSA | ~65 Ų | High membrane permeability; blood-brain barrier (BBB) penetrant. |
| H-Bond Donors | 2 (Urea NH) | Critical for active site anchoring (e.g., Asp/Glu residues). |
| Metabolic Hotspots | C7 (aromatic), Dioxane ring | Potential for hydroxylation; C7 blocking (e.g., -F, -Cl) improves |
Therapeutic Applications & Mechanisms[1]
Analgesia: TRPV1 Antagonism
The most validated application of (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives is in the blockade of Transient Receptor Potential Vanilloid 1 (TRPV1) , a non-selective cation channel integrated into nociceptive signaling.
-
Mechanism: These derivatives act as competitive antagonists against capsaicin and protons.[1] The urea moiety forms hydrogen bonds with Thr550 and Tyr511 in the TRPV1 binding pocket, while the benzodioxin ring occupies the hydrophobic vanilloid binding domain.
-
Advantage: Unlike first-generation antagonists (e.g., Capsazepine), benzodioxin-ureas show reduced hyperthermia side effects due to mode-selective antagonism (blocking capsaicin but sparing proton activation).
Oncology: Kinase Inhibition (VEGFR/Raf)
Urea-based kinase inhibitors (e.g., Sorafenib) utilize a "linker-tail" strategy. The benzodioxin analogue serves as a potent Type II inhibitor.
-
Binding Mode: The urea oxygens accept H-bonds from the catalytic loop (e.g., Glu885 in VEGFR2), while the benzodioxin moiety extends into the hydrophobic allosteric back-pocket (adjacent to the ATP site).
-
Target Specificity: High affinity observed against VEGFR-2 (angiogenesis) and B-Raf (proliferation).
Antimicrobial Activity
Recent screens identify these derivatives as inhibitors of bacterial DNA Gyrase and FabH (fatty acid synthesis).
-
Spectrum: Moderate-to-high activity against Gram-positive S. aureus and MRSA strains.
-
Synergy: The benzodioxin ring mimics the benzodioxane moiety found in investigational topoisomerase inhibitors, enhancing cell wall penetration.
Visualization: Signaling & SAR
Diagram 1: TRPV1 Nociceptive Signaling & Antagonism
This diagram illustrates the pathway blocked by the benzodioxin-urea antagonist.
Caption: Mechanism of Action: The derivative stabilizes the closed state of TRPV1, preventing ion influx and downstream pain signaling.
Experimental Protocols
Chemical Synthesis: Isocyanate Coupling Route
This protocol yields high-purity urea derivatives suitable for biological screening.
Reagents:
-
Starting Material: 2,3-Dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8).
-
Electrophile: Substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol:
-
Preparation: Dissolve 1.0 eq (5 mmol) of 2,3-dihydro-1,4-benzodioxin-6-amine in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add 1.1 eq (5.5 mmol) of the appropriate isocyanate dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: The urea product typically precipitates. Filter the solid precipitate.
-
Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from hot ethanol if necessary.
-
Yield: Expected yield 85–95%.
In Vitro Calcium Influx Assay (TRPV1)
Objective: Determine IC50 of the derivative against capsaicin-induced activation.
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Pre-incubation: Add test compound (0.1 nM – 10 µM) to cells in HBSS buffer for 15 mins.
-
Stimulation: Inject Capsaicin (EC80 concentration, typically 100 nM).
-
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Normalize data to Max (Capsaicin only) and Min (Buffer only) controls. Calculate IC50 using non-linear regression.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is vital for optimizing potency.
Diagram 2: SAR Map of the Scaffold
Caption: SAR Map highlighting critical regions for modification. The urea hydrogens are non-negotiable for target binding.
Future Outlook & Challenges
-
Metabolic Stability: The benzodioxane ring is susceptible to oxidative opening by CYP450 enzymes. Future iterations often incorporate deuterium at the ethylene bridge or fluorine at the C7 position to block metabolism.
-
Solubility: High lipophilicity (LogP > 4) can be an issue with substituted aryl tails. Introduction of solubilizing groups (e.g., morpholine, piperazine) on the "Tail" region is a standard optimization strategy.
References
-
TRPV1 Antagonism & Urea Derivatives
-
Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024).[2] Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
-
Antimicrobial Activity of Benzodioxane Ureas
- Synthesis, characterization and antimicrobial activity of benzodioxane ring containing deriv
-
Source:
-
Anticancer Potential (Urea Scaffold)
-
Chemical Data & Patents
-
PubChem Compound Summary: (2,3-dihydro-1,4-benzodioxin-6-yl)urea.[8]
-
Source:
-
Sources
- 1. Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.um-surabaya.ac.id [journal.um-surabaya.ac.id]
- 5. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - (2,3-dihydro-1,4-benzodioxin-6-yl)urea (C9H10N2O3) [pubchemlite.lcsb.uni.lu]
